molecular formula C15H11ClN2O3 B5806118 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide

Numéro de catalogue B5806118
Poids moléculaire: 302.71 g/mol
Clé InChI: DSFGQBOPYHSKKO-QHHAFSJGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide, also known as BPCA, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. BPCA is a member of the acrylamide family of compounds, which are known for their ability to inhibit enzymes involved in cancer cell growth and proliferation.

Mécanisme D'action

3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide inhibits the activity of several enzymes involved in cancer cell growth and proliferation, including Aurora kinases and VEGFR2. Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division and are frequently overexpressed in cancer cells. VEGFR2 is a receptor tyrosine kinase that plays a key role in angiogenesis, or the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting the activity of these enzymes, 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide can prevent cancer cells from dividing and growing, and can also prevent the formation of new blood vessels, thereby inhibiting tumor growth and metastasis.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, as well as induce apoptosis in cancer cells. In addition, 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide has been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines. These properties make 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide a promising candidate for the treatment of a variety of diseases, including cancer and inflammatory disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide is its specificity for Aurora kinases and VEGFR2, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Orientations Futures

Several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide include:
1. Testing the safety and efficacy of 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide in clinical trials for the treatment of cancer and other diseases.
2. Investigating the potential of 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide as a combination therapy with other cancer drugs.
3. Developing new formulations of 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide with improved solubility and bioavailability.
4. Studying the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide in more detail to better understand its effects on cancer cells.
5. Investigating the potential of 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide as a treatment for inflammatory disorders.
6. Developing new derivatives of 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide with improved potency and selectivity for its target enzymes.

Méthodes De Synthèse

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide involves the reaction of 3-(1,3-benzodioxol-5-yl)prop-2-enoic acid with 5-chloro-2-pyridinamine. This reaction is catalyzed by a base such as triethylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain pure 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide.

Applications De Recherche Scientifique

3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide has been studied for its potential use as a cancer treatment. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including Aurora kinases and VEGFR2. 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These properties make 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide a promising candidate for the development of new cancer therapies.

Propriétés

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(5-chloropyridin-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c16-11-3-5-14(17-8-11)18-15(19)6-2-10-1-4-12-13(7-10)21-9-20-12/h1-8H,9H2,(H,17,18,19)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFGQBOPYHSKKO-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1,3-benzodioxol-5-yl)-N-(5-chloropyridin-2-yl)prop-2-enamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.